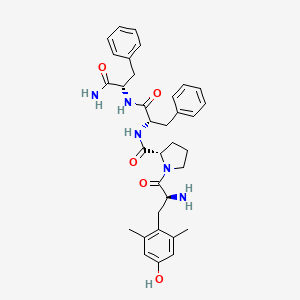

Dmt-Pro-Phe-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dmt-Pro-Phe-Phe-NH2: ist ein synthetisches Peptidanalogon von Endomorphin-2, einem natürlich vorkommenden Peptid mit potenter und selektiver Agonistenaktivität am μ-Opioid-Rezeptor. Das Compound zeichnet sich durch das Vorhandensein von 2’,6’-Dimethyltyrosin (Dmt) am N-Terminus aus, das seine Affinität und Stabilität im Vergleich zum natürlichen Peptid erhöht .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Dmt-Pro-Phe-Phe-NH2 erfolgt typischerweise unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Phe-NH2) an einen festen Harzträger. Die sequentielle Zugabe geschützter Aminosäuren (Phe, Pro und Dmt) folgt, wobei Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) verwendet werden. Nach der Assemblierung der Peptidkette wird das Compound vom Harz abgespalten und unter Verwendung einer Mischung aus Trifluoressigsäure (TFA), Wasser und Scavengern entschützt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Skalierung des SPPS-Prozesses. Automatisierte Peptidsynthesizer werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird einer strengen Reinigung mit Hochleistungsflüssigchromatographie (HPLC) und Charakterisierung durch Massenspektrometrie und Kernresonanzspektroskopie (NMR) unterzogen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dmt-Pro-Phe-Phe-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die phenolische Hydroxylgruppe von Dmt kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Das Peptid kann Reduktionsreaktionen unterliegen, insbesondere an den Disulfidbrücken, falls vorhanden.

Substitution: Die aromatischen Ringe von Dmt und Phe können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) unter sauren oder basischen Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Natriumborhydrid (NaBH4).

Substitution: Elektrophile wie Nitroniumion (NO2+) oder Halogene (Cl2, Br2) in Gegenwart von Lewis-Säuren.

Hauptprodukte:

Oxidation: Chinonderivate von Dmt.

Reduktion: Reduzierte Formen des Peptids mit intakten Aminosäureresten.

Substitution: Substituierte aromatische Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Dmt-Pro-Phe-Phe-NH2 wird als Modellverbindung in der Untersuchung der Peptidsynthese, Stabilität und Rezeptorbindungsaffinität verwendet. Es dient als Referenz für die Entwicklung neuer Opioidrezeptorliganden mit verbesserten pharmakologischen Eigenschaften .

Biologie: In der biologischen Forschung wird this compound eingesetzt, um die Mechanismen der Aktivierung von Opioidrezeptoren und der Signaltransduktion zu untersuchen. Es wird auch in Studien eingesetzt, die die Rolle von Endomorphin bei der Schmerzminderung und Analgesie untersuchen .

Medizin: Das Compound hat potenzielle therapeutische Anwendungen in der Schmerztherapie aufgrund seiner hohen Affinität zu μ-Opioid-Rezeptoren. Es wird als Leitverbindung für die Entwicklung neuer Analgetika mit reduzierten Nebenwirkungen und Toleranz untersucht .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt. Seine Stabilität und Rezeptorselektivität machen es zu einem wertvollen Kandidaten für die weitere Medikamentenentwicklung .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an μ-Opioid-Rezeptoren, die G-Protein-gekoppelte Rezeptoren (GPCRs) sind, die an der Schmerzempfindung und -modulation beteiligt sind. Nach der Bindung aktiviert das Compound den Rezeptor, was zur Hemmung der Adenylatcyclase, Reduktion des cyclic adenosine monophosphate (cAMP)-Spiegels und nachfolgenden Abnahme der Neurotransmitterfreisetzung führt. Dies führt zu analgetischen Wirkungen und Schmerzlinderung .

Wirkmechanismus

Dmt-Pro-Phe-Phe-NH2 exerts its effects by binding to μ-opioid receptors, which are G-protein-coupled receptors (GPCRs) involved in pain perception and modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and pain relief .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

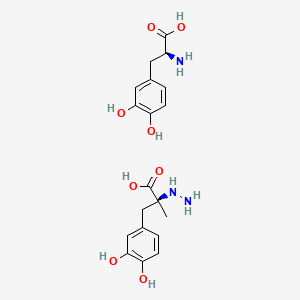

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2): Das natürliche Peptid mit geringerer Stabilität und Affinität im Vergleich zu Dmt-Pro-Phe-Phe-NH2.

[Dmt1]Endomorphin-2: Ein ähnliches Analogon mit Dmt am N-Terminus, das eine hohe Affinität zu μ-Opioid-Rezeptoren aufweist.

Dmt-D-Arg-Phe-Lys-NH2: Ein weiteres synthetisches Analogon mit potenter μ-Opioid-Rezeptor-Agonistenaktivität.

Einzigartigkeit: this compound ist einzigartig aufgrund des Vorhandenseins von 2’,6’-Dimethyltyrosin, das seine chemische Stabilität und Rezeptorbindungsaffinität erhöht. Diese Modifikation führt zu einem Compound mit überlegenen pharmakologischen Eigenschaften im Vergleich zu seinen natürlichen und synthetischen Gegenstücken .

Eigenschaften

CAS-Nummer |

596792-36-8 |

|---|---|

Molekularformel |

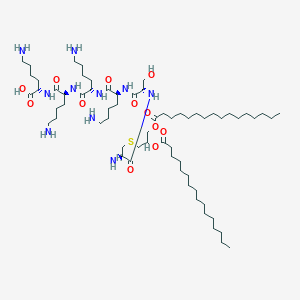

C34H41N5O5 |

Molekulargewicht |

599.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H41N5O5/c1-21-16-25(40)17-22(2)26(21)20-27(35)34(44)39-15-9-14-30(39)33(43)38-29(19-24-12-7-4-8-13-24)32(42)37-28(31(36)41)18-23-10-5-3-6-11-23/h3-8,10-13,16-17,27-30,40H,9,14-15,18-20,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,43)/t27-,28-,29-,30-/m0/s1 |

InChI-Schlüssel |

PJAMNQXPYIKTPE-KRCBVYEFSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N)C)O |

Sequenz |

XPFF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)